GomisinR

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

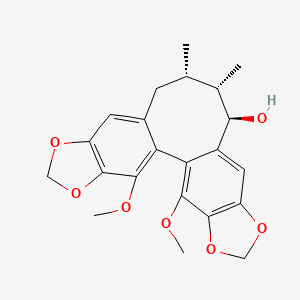

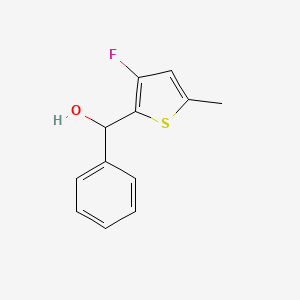

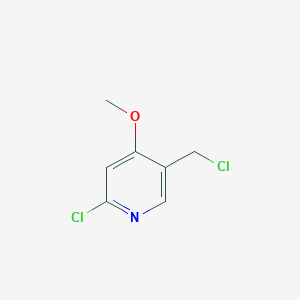

. It is a white crystalline solid with a complex structure that includes multiple methoxy and methyl groups. GomisinR is a lignan compound isolated from the fruit of Schisandra chinensis, a plant known for its medicinal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of GomisinR typically involves multiple steps to achieve the final product. The process requires strict control of reaction conditions and purity. One common synthetic route involves the use of microbial O-demethylation followed by chemical reactions . The microbial transformation is often carried out using Cunninghamella echinulata var. elegans, which produces intermediate metabolites that are further processed chemically .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in biotechnology and chemical engineering may pave the way for more efficient production methods in the future.

Analyse Des Réactions Chimiques

Types of Reactions: GomisinR undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the transformation of schizandrin into gomisin A through microbial O-demethylation and subsequent chemical reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include Lewis acids, acid scavengers, and methylenation agents . The conditions often require controlled temperatures and pH levels to ensure the desired transformation.

Major Products: The major products formed from the reactions involving this compound include various metabolites such as gomisin T and 13-norschizandrin . These products are often used in further chemical or biological studies.

Applications De Recherche Scientifique

GomisinR has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying lignan biosynthesis and transformation . In biology and medicine, this compound has shown potential as an antidiabetic and anti-Alzheimer’s agent . It is also used in traditional Chinese medicine formulas as a quality marker . Additionally, this compound has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

Mécanisme D'action

The mechanism of action of GomisinR involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit voltage-gated sodium currents in electrically excitable cells, leading to a reduction in cellular excitability . This effect is mediated through the modulation of ion channels and the alteration of membrane potentials . Additionally, this compound has been found to induce apoptosis and oxidative stress in cancer cells, making it a potential anticancer agent .

Comparaison Avec Des Composés Similaires

Similar compounds include gomisin A, gomisin D, and gomisin G . While these compounds share structural similarities, GomisinR is unique in its specific molecular interactions and biological activities. For example, gomisin A has been shown to selectively inhibit cytochrome P450 3A4, whereas this compound has a broader range of biological effects .

Conclusion

This compound is a fascinating compound with a complex structure and a wide range of scientific research applications. Its unique chemical properties and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. As research continues, this compound may pave the way for new therapeutic agents and innovative industrial applications.

Propriétés

Formule moléculaire |

C22H24O7 |

|---|---|

Poids moléculaire |

400.4 g/mol |

Nom IUPAC |

(11R,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-ol |

InChI |

InChI=1S/C22H24O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11,18,23H,5,8-9H2,1-4H3/t10-,11-,18+/m0/s1 |

Clé InChI |

HOPDFAWBFXSPSA-LDLUMPKVSA-N |

SMILES isomérique |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@H]1C)O)OCO5)OC)OC)OCO3 |

SMILES canonique |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)O)OCO5)OC)OC)OCO3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride](/img/structure/B13086036.png)

![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)

![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)

![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)

![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)

![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)